(S)-2-Chloro-N-(1-(4-methoxyphenyl)ethyl)acetamide
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Overview
Description
(S)-2-Chloro-N-(1-(4-methoxyphenyl)ethyl)acetamide is a synthetic organic compound characterized by its specific molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-N-(1-(4-methoxyphenyl)ethyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with (S)-alpha-methyl-4-methoxybenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 40°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Chloro-N-(1-(4-methoxyphenyl)ethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and hydrochloric acid.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in ethanol.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in water.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Substituted amides, thiol derivatives, or ethers.
Hydrolysis: Corresponding amide and hydrochloric acid.
Oxidation: Hydroxylated derivatives.
Scientific Research Applications
(S)-2-Chloro-N-(1-(4-methoxyphenyl)ethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its potential effects on biological pathways and its interaction with various enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-2-Chloro-N-(1-(4-methoxyphenyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity.
Receptor Modulation: Interacting with receptor sites to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(S)-alpha-Methyl-4-hydroxybenzyl]-2-chloroacetamide
- N-[(S)-alpha-Methyl-4-methoxybenzyl]-2-bromoacetamide
- N-[(S)-alpha-Methyl-4-methoxybenzyl]-2-iodoacetamide
Uniqueness
(S)-2-Chloro-N-(1-(4-methoxyphenyl)ethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group and the chiral center at the alpha position contribute to its unique properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-N-[(1S)-1-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(13-11(14)7-12)9-3-5-10(15-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEXSNUQXWBMBA-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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